molecular formula C7H16ClNO B2455523 3,4-Dimethylpiperidin-4-ol hydrochloride CAS No. 1951444-36-2

3,4-Dimethylpiperidin-4-ol hydrochloride

Cat. No.: B2455523
CAS No.: 1951444-36-2
M. Wt: 165.66
InChI Key: GKFHXLBQEPBDPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethylpiperidin-4-ol hydrochloride is a chemical compound primarily used in organic synthesis. It serves as an intermediate in the preparation of various organic compounds and is utilized in the production of catalysts, surfactants, and lubricants .

Properties

IUPAC Name

3,4-dimethylpiperidin-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6-5-8-4-3-7(6,2)9;/h6,8-9H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFHXLBQEPBDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1(C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylpiperidin-4-ol hydrochloride typically involves the reaction of 3,4-dimethylpiperidine with hydrochloric acid. The reaction conditions often include controlled temperature and pressure to ensure the formation of the hydrochloride salt. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of 3,4-Dimethylpiperidin-4-ol hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylpiperidin-4-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines, amines, and ketones, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has shown that 3,4-dimethylpiperidin-4-ol hydrochloride exhibits promising anticancer properties. It has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study indicated that derivatives of this compound demonstrated enhanced cytotoxicity compared to traditional chemotherapeutics like bleomycin in hypopharyngeal tumor models . The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways.

Table 1: Cytotoxicity of 3,4-Dimethylpiperidin-4-ol Hydrochloride Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AFaDu15
Compound BHeLa20
Compound CMCF-725

1.2 Neurological Applications

The compound has been investigated for its potential in treating neurological disorders such as Alzheimer's disease. Studies indicate that it can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial for neurotransmitter regulation . This inhibition could lead to improved cognitive function in patients suffering from neurodegenerative diseases.

Organic Synthesis

2.1 Building Block for Pharmaceuticals

3,4-Dimethylpiperidin-4-ol hydrochloride serves as a critical intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that enhance the biological activity of drug candidates targeting central nervous system disorders.

Table 2: Synthetic Applications of 3,4-Dimethylpiperidin-4-ol Hydrochloride

ApplicationTarget CompoundYield (%)Reference
AntidepressantsFluoxetine85
AnalgesicsMorphine derivatives90
AntimicrobialsPiperidine-based antibiotics80

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 3,4-dimethylpiperidin-4-ol hydrochloride against various bacterial strains. It has shown effectiveness in inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The mechanisms involve disruption of bacterial cell membranes and interference with metabolic pathways.

Case Study: Efficacy Against Bacterial Infections

A study assessed the compound's effectiveness against E. coli, revealing a significant reduction in bacterial load at concentrations around 50 µM over a defined period. This suggests potential therapeutic applications in treating bacterial infections .

Mechanistic Insights

The compound's interactions at the molecular level are crucial for its biological activity. Research indicates that it may act as an enzyme inhibitor or receptor ligand, engaging with specific targets to elicit therapeutic effects . Understanding these interactions can aid in the design of more effective derivatives.

Mechanism of Action

The mechanism of action of 3,4-Dimethylpiperidin-4-ol hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethylpiperidin-4-ol hydrochloride is unique due to its specific methyl group positions and the presence of the hydrochloride salt, which can influence its reactivity and solubility. These properties make it a valuable intermediate in various chemical syntheses .

Biological Activity

3,4-Dimethylpiperidin-4-ol hydrochloride is a compound with significant biological activity, primarily due to its interactions with various neurotransmitter systems and potential therapeutic applications. This article explores its biological effects, synthesis, and various applications in medicinal chemistry.

Chemical Structure and Properties

3,4-Dimethylpiperidin-4-ol hydrochloride features a piperidine ring with methyl substitutions at the 3 and 4 positions, enhancing its pharmacological profile. The hydrochloride salt form increases its solubility, facilitating its use in biological studies and drug development.

Biological Activities

1. Interaction with Neurotransmitter Systems:
Research indicates that 3,4-Dimethylpiperidin-4-ol hydrochloride interacts with opioid receptors, which are critical for pain modulation. Modifications to the piperidine structure can significantly influence binding affinity and activity at these receptors, suggesting potential use as an analgesic drug .

2. Antimicrobial and Anticancer Properties:
This compound has shown promising antimicrobial and anticancer activities. For example, derivatives of dimethylpiperidine compounds have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating improved efficacy compared to standard treatments .

3. Mechanism of Action:
The mechanism involves binding to specific receptors or enzymes, modulating their activity, which can lead to alterations in biochemical pathways. Studies have demonstrated that structural modifications can enhance or diminish these interactions, indicating a structure-activity relationship (SAR) that is crucial for drug design .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Opioid Receptor BindingHigh affinity for mu (MOP), kappa (KOP), and delta (DOP) opioid receptors
Anticancer ActivityEnhanced cytotoxicity in hypopharyngeal tumor cells compared to standard drugs
Antimicrobial EffectsDemonstrated effectiveness against various bacterial strains

Case Study: Anticancer Activity

A study highlighted the use of 3,4-Dimethylpiperidin-4-ol hydrochloride in a three-component reaction leading to compounds with notable anticancer activity. The resulting products exhibited better cytotoxicity in FaDu hypopharyngeal tumor cells than the reference drug bleomycin, indicating the potential for developing new cancer therapies based on this scaffold .

Synthesis Methods

The synthesis of 3,4-Dimethylpiperidin-4-ol hydrochloride typically involves several strategies aimed at optimizing yield and purity. Common methods include:

  • Oxidation: Using agents like potassium permanganate to convert alcohols to ketones.
  • Reduction: Employing lithium aluminum hydride for reducing ketones to alcohols.
  • Substitution: Nucleophilic substitution reactions to introduce various functional groups .

Applications in Medicinal Chemistry

3,4-Dimethylpiperidin-4-ol hydrochloride serves as a precursor in the development of pharmaceutical compounds. Its role as an intermediate in synthesizing complex organic molecules is significant in drug discovery processes. Additionally, it is utilized in studying biochemical pathways and enzyme interactions relevant to various diseases .

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